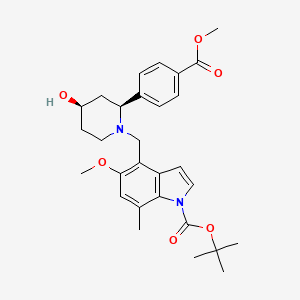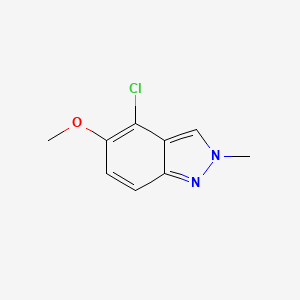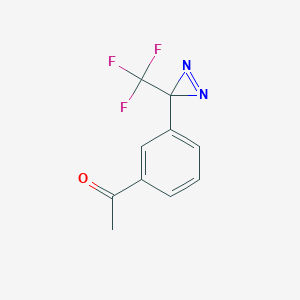
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex. This complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the isomeric mixture is reacted with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing the number of reaction steps. For example, a process involving nitration, hydrogenation, diazotization, and oximation using acetaldoxime followed by deoximation has been reported. This method is advantageous as it reduces the number of steps and improves the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in chemical synthesis and analysis due to its ability to form covalent bonds upon exposure to light.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into various chemical bonds, leading to the formation of covalent adducts. This property makes the compound useful in photoaffinity labeling and other photochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethylacetophenone: Similar in structure but lacks the diazirine ring, making it less reactive in photochemical applications.
2-(4-Trifluoromethylphenyl)ethanone: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly valuable in applications requiring covalent bond formation upon light activation .
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
1-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-3-2-4-8(5-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
Clé InChI |
FWGVHSLFGHLMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
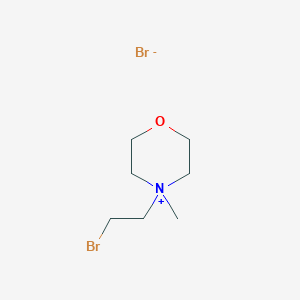
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
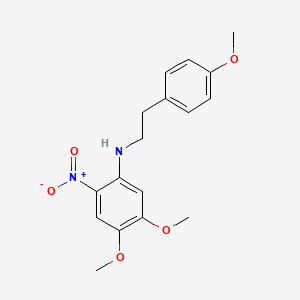
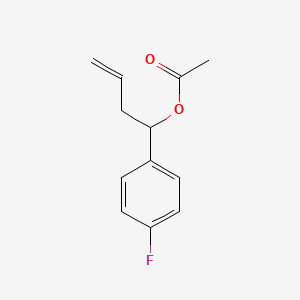
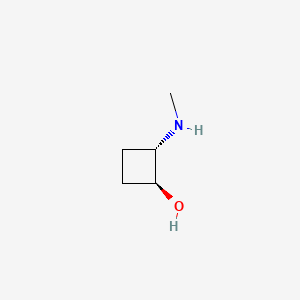
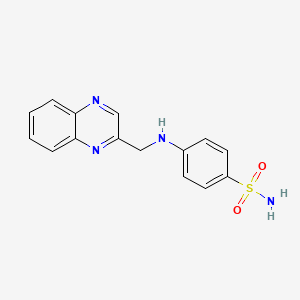
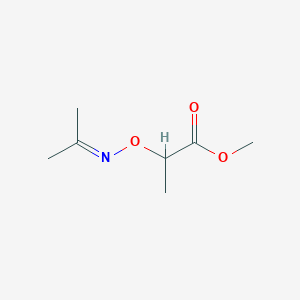
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
